molecular formula C9H6F3N3S B2920372 4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol CAS No. 164352-72-1

4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2920372
CAS No.: 164352-72-1
M. Wt: 245.22
InChI Key: ULNRDNFSIPBSOC-UHFFFAOYSA-N
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Description

4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with a phenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with trifluoroacetic acid and carbon disulfide, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the phenyl or trifluoromethyl groups .

Scientific Research Applications

4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as:

Uniqueness

What sets 4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol apart from these similar compounds is the presence of the thiol group, which imparts unique reactivity and potential for forming disulfide bonds. This can be particularly useful in the development of new materials and in biological applications where thiol groups play a critical role in protein function and signaling .

Properties

IUPAC Name

4-phenyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3S/c10-9(11,12)7-13-14-8(16)15(7)6-4-2-1-3-5-6/h1-5H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNRDNFSIPBSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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